

Application Notes and Protocols for GSK3368715 Administration in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **GSK3368715**, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), in preclinical xenograft models of cancer.

Introduction

GSK3368715 is an orally available small molecule inhibitor targeting type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of type I PRMTs has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1] Preclinical studies have demonstrated the anti-tumor activity of GSK3368715 in various cancer models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[2] Notably, the anti-tumor effect of GSK3368715 may be enhanced in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[3][4]

This document outlines the administration of **GSK3368715** in two common xenograft models: Toledo DLBCL and BxPC-3 pancreatic adenocarcinoma.

Quantitative Data Summary



The following tables summarize the in vivo efficacy of **GSK3368715** in different xenograft models.

Table 1: Efficacy of **GSK3368715** in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)	Observations
>75	Oral gavage	Tumor Regression	Significant inhibition of tumor growth leading to regression.[5]

Table 2: Efficacy of GSK3368715 in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model

Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)	
150	Oral gavage	78%[5]	
300	Oral gavage	97%[5]	

Table 3: Efficacy of GSK3368715 in Other Xenograft Models

Cancer Type	Cell Line/Model	Dosage (mg/kg)	Administration Route	Tumor Growth Inhibition (TGI)
Renal Carcinoma	ACHN	150	Oral gavage	98%[5]
Breast Cancer	MDA-MB-468	150	Oral gavage	85%[5]
Pancreatic Adenocarcinoma	Patient-Derived Xenograft (PDX)	300	Oral gavage	>90% in a subset of animals[5]

Experimental ProtocolsCell Line Culture and Maintenance



- a. Toledo (DLBCL) Cell Line:
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
- b. BxPC-3 (Pancreatic Adenocarcinoma) Cell Line:
- Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells at 80-90% confluency using trypsin-EDTA.

Xenograft Model Establishment

- a. Animals:
- Use female immunodeficient mice, such as NU/NU nude mice or SCID mice, aged 6-8 weeks.
- Acclimatize animals for at least one week before experimental procedures.
- All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- b. Subcutaneous Xenograft Implantation:
- Harvest Toledo or BxPC-3 cells during their exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 μ L for BxPC-3 and 5 x 10^6 cells/100 μ L for Toledo.



- Inject 100 μL of the cell suspension subcutaneously into the right flank of each mouse.
- Monitor the animals for tumor growth.

GSK3368715 Formulation and Administration

- a. Formulation for Oral Gavage:
- A suggested vehicle for GSK3368715 is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.
- Preparation:
 - Dissolve the required amount of GSK3368715 powder in DMSO to create a stock solution.
 - In a separate tube, mix the PEG300 and Tween-80.
 - Add the GSK3368715 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
 - Add the ddH2O to the mixture and vortex until a clear solution is formed.
 - Prepare the formulation fresh daily.

b. Administration:

- Once the tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **GSK3368715** or the vehicle control orally via gavage. The administration volume is typically 100-200 μ L per 20g mouse.
- Based on preclinical studies, a once-daily administration schedule is recommended.

Tumor Growth Monitoring and Data Analysis

Measure the tumor dimensions (length and width) twice weekly using a digital caliper.



- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
 [7]
- · Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1]

Visualizations Signaling Pathway of GSK3368715

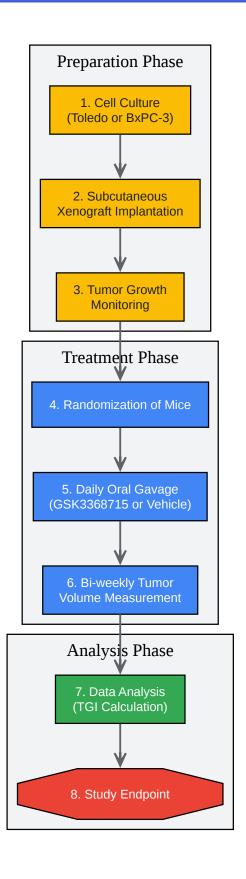


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Caption: Mechanism of action of GSK3368715.

Experimental Workflow for GSK3368715 Administration in Xenograft Models





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Caption: Xenograft study workflow.



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